11-(5'-Azidosalicylamido)undecanoic acid
Description
11-(5'-Azidosalicylamido)undecanoic acid (CAS: 151059-75-5) is a chemically modified undecanoic acid derivative. Its structure consists of an 11-carbon saturated fatty acid backbone (C11:0) functionalized with a salicylamide moiety bearing an azide group at the 5' position of the aromatic ring (C₁₈H₂₆N₄O₄) . This compound is notable for its reactivity, particularly in bioorthogonal "click chemistry" applications, due to the azide group, which enables selective conjugation with alkynes or other functional groups .
Properties
CAS No. |
151059-75-5 |
|---|---|
Molecular Formula |
C18H26N4O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
11-[(5-azido-2-hydroxybenzoyl)amino]undecanoic acid |
InChI |
InChI=1S/C18H26N4O4/c19-22-21-14-10-11-16(23)15(13-14)18(26)20-12-8-6-4-2-1-3-5-7-9-17(24)25/h10-11,13,23H,1-9,12H2,(H,20,26)(H,24,25) |
InChI Key |
FEKPFLXOPXORSK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCCCCCCCCC(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCCCCCCCCC(=O)O)O |
Other CAS No. |
151059-75-5 |
Synonyms |
11-(5'-azidosalicylamido)undecanoic acid 11-ASAUA |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility: Most undecanoic acid derivatives, including the azidosalicylamido variant, exhibit low aqueous solubility but dissolve in organic solvents like DMSO or ethanol .
- Reactivity: The azide group in the target compound offers unique reactivity compared to ethynyl (Analog 5) or thiol (mercapto) groups. For example, the mercapto derivative shows stronger binding to FabH (Kd ~1.2 µM) than capsaicinoids, suggesting superior enzyme inhibition .
Key Contrasts and Advantages
- Azide vs. Ethynyl : While both enable click chemistry, azides are more stable in biological systems, whereas ethynyl groups require copper catalysts for reactivity .
- Mercapto vs. Azide : The thiol group in the mercapto derivative provides stronger protein binding but lacks the modularity of azide-alkyne conjugation .
- FMOC-Protected Amine vs. Free Amine : FMOC groups enhance solubility and prevent undesired side reactions during synthesis compared to unprotected amines .
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